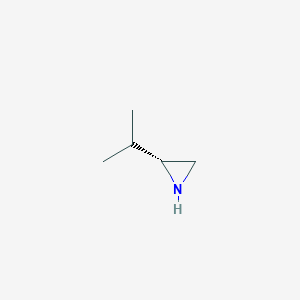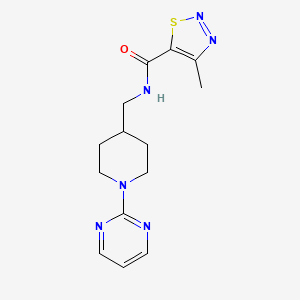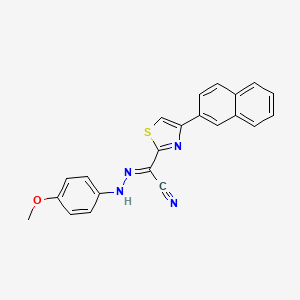![molecular formula C23H15Cl3N2O3S B2419468 5-[(E)-1-(4-氯苯氧基)-2-苯基乙烯基]-1-(2,4-二氯苯磺酰基)-1H-吡唑 CAS No. 400085-92-9](/img/structure/B2419468.png)
5-[(E)-1-(4-氯苯氧基)-2-苯基乙烯基]-1-(2,4-二氯苯磺酰基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole is a complex organic compound characterized by its unique structural features
科学研究应用
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
准备方法
The synthesis of 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the phenylvinyl group: This step involves the reaction of the pyrazole intermediate with a phenylvinyl halide under basic conditions.
Attachment of the chlorophenoxy group: This is typically done through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or dichlorophenyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
作用机制
The mechanism of action of 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
相似化合物的比较
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole can be compared with similar compounds such as:
- 4,4’-Dichlorobenzophenone : This compound shares the dichlorophenyl group but differs in its overall structure and reactivity.
- 4-Iodobenzoic acid : Another compound with a halogenated aromatic ring, but with different functional groups and applications.
- 4-Chloromethcathinone : A stimulant drug with a chlorophenyl group, highlighting the diversity of compounds with similar structural motifs.
属性
IUPAC Name |
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O3S/c24-17-6-9-19(10-7-17)31-22(14-16-4-2-1-3-5-16)21-12-13-27-28(21)32(29,30)23-11-8-18(25)15-20(23)26/h1-15H/b22-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZVVIPJWGVHG-HYARGMPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)/OC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2419385.png)
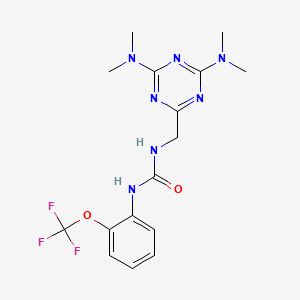
![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)
![3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2419391.png)
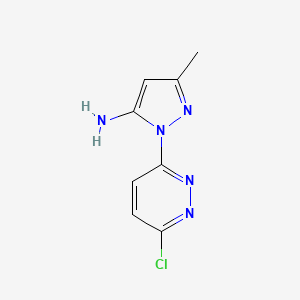
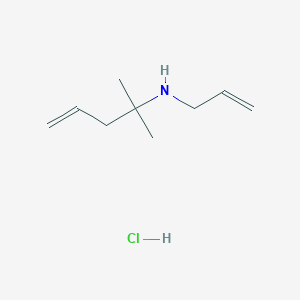
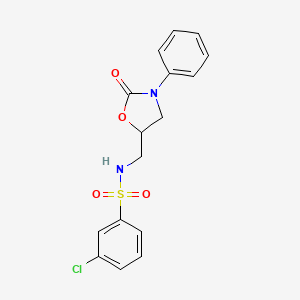
![(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2419399.png)
![N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2419400.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)
![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)
